8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are currently unknown. This compound is a derivative of the hydantoin class of compounds, which have been found to have a wide range of therapeutic applications . .
Mode of Action
The mode of action of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Other hydantoin derivatives have been found to exhibit anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activity . The exact mechanism by which these effects are achieved is likely to be complex and multifactorial, involving interactions with multiple targets.
Biochemical Pathways
The biochemical pathways affected by 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Given the broad range of activities exhibited by other hydantoin derivatives, it is likely that this compound could influence multiple biochemical pathways
Result of Action
The molecular and cellular effects of this compound are currently unknown. Based on the activities of other hydantoin derivatives, it is possible that this compound could have a range of effects at the molecular and cellular level
Properties
IUPAC Name |
8-acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-13(21)19-9-7-17(8-10-19)15(22)20(16(23)18-17)11-12-24-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYZOOIQXBZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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